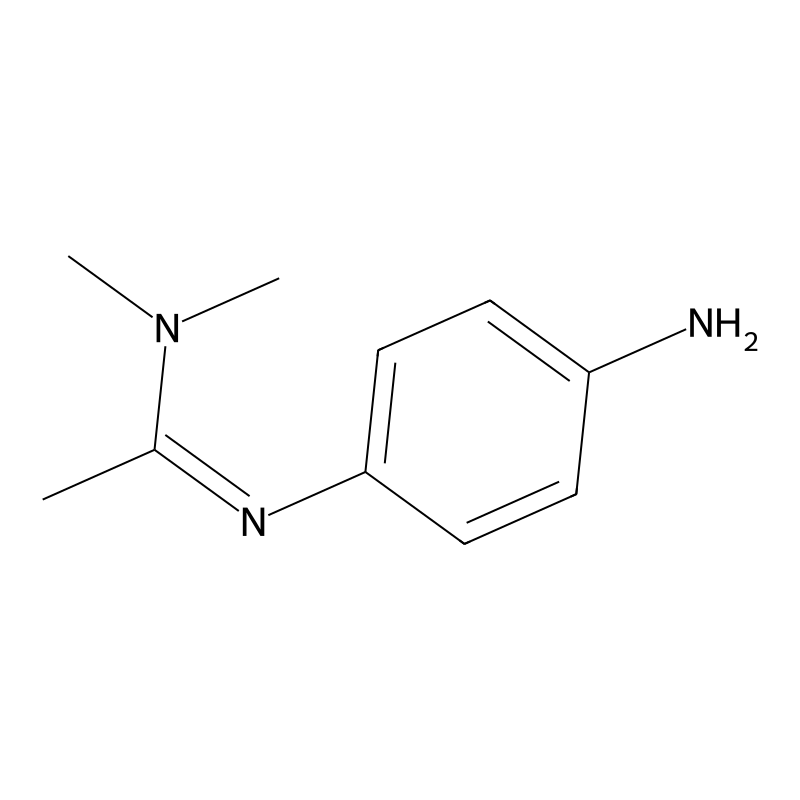

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N'-(4-Aminophenyl)-N,N-dimethylacetamidine is an organic compound characterized by the presence of an amine group and an acetamidine structure. Its molecular formula is , and it has a molecular weight of approximately 177.23 g/mol. The compound features a phenyl ring substituted with an amino group at the para position, which is linked to a dimethylacetamidine moiety. This structure contributes to its unique chemical properties and potential biological activities.

The chemical behavior of N'-(4-Aminophenyl)-N,N-dimethylacetamidine can be analyzed through various reactions typical of amines and amides:

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

- Nucleophilic Substitution: The amine nitrogen can act as a nucleophile in reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the acetamidine group may undergo hydrolysis, leading to the formation of corresponding acids and amines.

N'-(4-Aminophenyl)-N,N-dimethylacetamidine exhibits notable biological activities, particularly in pharmacological applications. Studies suggest that compounds with similar structures may demonstrate:

- Antitumor Activity: Some derivatives have shown effectiveness against various cancer cell lines.

- Antimicrobial Properties: The presence of the amino group enhances its interaction with microbial targets, potentially inhibiting growth.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be relevant in drug design.

The synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine typically involves the following steps:

- Starting Materials: The synthesis begins with 4-aminobenzaldehyde and dimethylacetamidine.

- Reaction Conditions: A common method involves heating the reactants in a suitable solvent, often under reflux conditions, to facilitate condensation.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N'-(4-Aminophenyl)-N,N-dimethylacetamidine has various applications in fields such as:

- Pharmaceuticals: It is explored for its potential use in developing new therapeutic agents due to its biological activity.

- Research: Used as a reference compound in studies involving enzyme inhibition and drug interactions.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.

Studies on N'-(4-Aminophenyl)-N,N-dimethylacetamidine's interactions reveal its potential as a ligand for various biological targets:

- Protein Binding: Research indicates that it can bind to specific proteins, influencing their activity.

- Receptor Interaction: Investigations into its affinity for different receptors suggest possible roles in modulating physiological responses.

Several compounds share structural similarities with N'-(4-Aminophenyl)-N,N-dimethylacetamidine, each exhibiting unique properties:

Uniqueness

N'-(4-Aminophenyl)-N,N-dimethylacetamidine stands out due to its dual functional groups (amine and acetamidine), allowing for diverse reactivity patterns not found in simpler analogs. Its specific substitution pattern on the phenyl ring also enhances its biological activity compared to other related compounds.